An In-depth Technical Guide to p-Menthan-7-ol: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to p-Menthan-7-ol: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthan-7-ol, a monoterpenoid alcohol, is a significant compound in the fragrance and flavor industries, valued for its fresh, floral aroma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.
Chemical Structure and Isomerism
p-Menthan-7-ol, systematically named (4-propan-2-ylcyclohexyl)methanol, possesses a molecular formula of C10H20O.[1] Its structure consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The compound exists as two geometric isomers: cis-p-Menthan-7-ol and trans-p-Menthan-7-ol, which differ in the spatial arrangement of the isopropyl and hydroxymethyl groups relative to the cyclohexane ring.[2][3][4] The commercial product is typically a mixture of these isomers, with the cis isomer often being predominant.[2]
Table 1: Chemical Identifiers of p-Menthan-7-ol
| Identifier | Value |
| IUPAC Name | (4-propan-2-ylcyclohexyl)methanol[1] |
| Synonyms | 4-Isopropylcyclohexylmethanol, Mayol, Muguet shiseol[1] |
| CAS Number | 5502-75-0[1] |
| Molecular Formula | C10H20O[1] |
| Molecular Weight | 156.27 g/mol [3][4] |
| InChIKey | KHWTYGFHPHRQMP-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)C1CCC(CC1)CO[1] |
Physicochemical Properties
p-Menthan-7-ol is a clear, colorless liquid with a characteristic fresh and clean floral odor, often reminiscent of magnolia or lily-of-the-valley.[2][5] It is practically insoluble in water but soluble in organic solvents like ethanol.[6]
Table 2: Physicochemical Properties of p-Menthan-7-ol
| Property | Value | Reference |
| Appearance | Clear colorless liquid | [2] |
| Odor | Fresh, soft, clean floral | [2][5] |
| Boiling Point | 215-217 °C | [7] |
| Density | 0.912-0.920 g/cm³ at 25°C | [7] |
| Refractive Index | 1.4670-1.4710 at 20°C | [7] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [6] |
Synthesis of p-Menthan-7-ol
p-Menthan-7-ol can be synthesized through the hydrogenation of cuminaldehyde or from β-pinene.[2] A common laboratory-scale synthesis involves the catalytic hydrogenation of cuminaldehyde.
Experimental Protocol: Hydrogenation of Cuminaldehyde
This protocol describes a general procedure for the synthesis of p-Menthan-7-ol by the hydrogenation of p-cymene, a related aromatic precursor.
Materials:
-
p-Cymene
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst (5 wt%)
-
Ethanol (solvent)
-
Autoclave/high-pressure reactor
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure autoclave, combine p-cymene and the Pd/C catalyst in ethanol.
-
Seal the autoclave and purge it multiple times with hydrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.75 MPa).[8]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 150°C). The temperature can influence the cis/trans isomer ratio.[8]
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude p-menthane product. Further purification by fractional distillation can be employed to separate the cis and trans isomers of p-Menthan-7-ol.[9]
Analytical Methods
The characterization and quantification of p-Menthan-7-ol are crucial for quality control in its various applications. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of volatile mixtures like essential oils and fragrance compounds.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:
-
Dilute the p-Menthan-7-ol sample in a suitable solvent such as ethanol or hexane to a concentration of approximately 1 mg/mL.[10]
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis: Identify p-Menthan-7-ol and its isomers by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST, Wiley).
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat p-Menthan-7-ol liquid sample directly onto the ATR crystal.[11]
FTIR Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis: The resulting IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3400 cm⁻¹) and C-H bonds in the cyclohexane and isopropyl groups (peaks in the 2850-3000 cm⁻¹ region).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹³C NMR is particularly useful for determining the number of unique carbon environments.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 50 mg of p-Menthan-7-ol in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[12]
-
Transfer the solution to a clean 5 mm NMR tube.[13]
-
Ensure the solution is free of any solid particles by filtering if necessary.
NMR Parameters (for ¹³C):
-
Pulse Program: Standard proton-decoupled ¹³C experiment
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
Data Analysis: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the p-Menthan-7-ol molecule, allowing for structural confirmation.
Biological Activity and Signaling Pathways
Current scientific literature primarily focuses on the application of p-Menthan-7-ol in the fragrance and flavor industries. Toxicological and dermatological reviews have been conducted to ensure its safety in consumer products.[14] However, there is a lack of in-depth studies on its specific biological activities or its interactions with cellular signaling pathways. As such, no established signaling pathways involving p-Menthan-7-ol have been identified that would warrant a detailed diagrammatic representation. Its biological effects are generally considered in the context of its use as a fragrance ingredient, with some potential for skin sensitization.[14]
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of p-Menthan-7-ol.
Caption: Workflow for the synthesis of p-Menthan-7-ol isomers and their subsequent analytical characterization.
Conclusion
p-Menthan-7-ol is a well-characterized monoterpenoid with significant applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and standardized protocols for its synthesis and analysis. While its biological activity is not extensively studied beyond safety assessments for its primary applications, the methodologies outlined here provide a solid foundation for any future research into its potential pharmacological or other biological effects. The provided workflows and data tables serve as a quick and comprehensive reference for professionals in the field.
References
- 1. p-Menthan-7-ol | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cis-muguet shiseol, 13828-37-0 [thegoodscentscompany.com]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US20110269846A1 - Formulations with high percentage cis-p-menthan-7-ol and preparation thereof - Google Patents [patents.google.com]
- 10. vipsen.vn [vipsen.vn]
- 11. jasco-global.com [jasco-global.com]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. depts.washington.edu [depts.washington.edu]
- 14. ewg.org [ewg.org]
